Low Dielectric Constant Aerogel Films
Triethoxyfluorosilane (TEFS) aerogels demonstrate a significantly lower dielectric constant (k) compared to aerogels derived from tetraethoxysilane (TEOS) [1]. This performance advantage is critical for reducing parasitic capacitance in advanced semiconductor interlayer dielectrics (ILD). The inherent Si-F bond in TEFS contributes to this lower k value by reducing the polarizability of the material [2].
| Evidence Dimension | Dielectric Constant (k) |
|---|---|
| Target Compound Data | 1.13 to 1.19 |
| Comparator Or Baseline | TEOS aerogel films: 2.0 to 1.5 (reported range for comparable porosities) |
| Quantified Difference | k value is reduced by approximately 0.3 to 0.8 units, representing a 20-40% relative decrease. |
| Conditions | Bulk aerogels prepared by sol-gel method and CO2 supercritical drying. TEFS aerogel density ~0.12 g/cm³ (95% porosity) [1]. TEOS film porosities 76-90% (density 0.59-0.22 g/cm³) [2]. |
Why This Matters
The lower dielectric constant enables faster signal propagation and reduced power consumption in integrated circuits, directly impacting device performance and enabling further feature size scaling.
- [1] Orozco-Teran, R. A., Gorman, B. P., Mueller, D. W., Baklanov, M. R., & Reidy, R. F. (2004). Dielectric behavior of triethoxyfluorosilane aerogels. Journal of Non-Crystalline Solids, 350, 152-157. View Source
- [2] Jo, M. H., Park, H. H., Kim, D. J., Hyun, S. H., Choi, S. Y., & Paik, J. T. (2000). Synthesis and characterization of low-dielectric silica aerogel films. Journal of Applied Physics, 82(3), 1299-1304. View Source
